2,2-Dichloroethane-1,1-diol
Description
Significance in Chemical and Environmental Research
In academic and industrial research, Dichloroacetaldehyde (B1201461) Hydrate (B1144303) holds significance in both chemical synthesis and environmental science.
Its primary role in chemical research is as a stable and manageable precursor to the highly reactive dichloroacetaldehyde. It is a key intermediate in various organic syntheses. For instance, it is used in the production of the pharmaceutical mitotane, a drug employed in the treatment of adrenal cancer. chemcess.com The hydrate can be treated with concentrated sulfuric acid to form hexachloroparaldehyde, a stable cyclic trimer. wikipedia.orgtandfonline.com This trimer serves as an even more stable storage form that can be depolymerized back to the monomeric dichloroacetaldehyde when needed for a reaction. tandfonline.com
From an environmental perspective, Dichloroacetaldehyde Hydrate is studied as a disinfection byproduct (DBP) found in drinking water that has been treated with chlorine. acs.orgepa.gov The formation of DBPs is an unintended consequence of water disinfection, where disinfectants react with natural organic matter present in the source water. acs.org Research has identified various haloacetaldehydes, including dichloroacetaldehyde, as the third largest group of identified DBPs by weight. epa.gov Furthermore, the compound is a known metabolite of several industrial chemicals, such as the solvent 1,1-dichloroethylene and the insecticides dichlorvos (B1670471) and trichlorfon, making its study relevant to toxicology and environmental fate assessments. chemicalbook.comscbt.comnih.gov
Summary of Research Significance
| Field of Research | Specific Application/Area of Study | Source |
|---|---|---|
| Chemical Research | Intermediate in the synthesis of pharmaceuticals (e.g., mitotane). | chemcess.com |
| Precursor for the stable cyclic trimer, hexachloroparaldehyde, used for storage. | wikipedia.orgtandfonline.com | |
| Environmental Research | Investigated as a disinfection byproduct (DBP) in chlorinated water. | acs.orgepa.gov |
| Studied as a metabolite of various industrial and agricultural chemicals. | chemicalbook.comnih.gov |
Overview of Hydration Equilibrium and its Research Implications
The chemistry of dichloroacetaldehyde in aqueous environments is dominated by its hydration equilibrium. Aldehydes and ketones can react reversibly with water to form geminal diols (hydrates). libretexts.org For most simple aldehydes, this equilibrium lies far to the left, favoring the carbonyl compound. However, for dichloroacetaldehyde, the equilibrium strongly favors the formation of the hydrate, 2,2-dichloro-1,1-ethanediol. wikipedia.orgchemcess.comlibretexts.org
This shift in equilibrium is attributed to the strong electron-withdrawing effects of the two chlorine atoms attached to the alpha-carbon. researchgate.net These electronegative groups destabilize the carbonyl group of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. researchgate.netlibretexts.org The result is a highly stable hydrate. researchgate.net Studies using nuclear magnetic resonance (NMR) spectroscopy have confirmed that in aqueous solutions, the ratio of the hydrate form to the aldehyde can be as high as 157:1 for similar halogenated acetaldehydes.
The predominance of the hydrate form has significant research implications. In environmental studies, understanding this equilibrium is crucial for accurately modeling the fate, transport, and reactivity of dichloroacetaldehyde in aquatic systems. acs.orgacs.org For synthetic chemists, the stability of the hydrate means it can be used directly in many reactions as a convenient solid, bypassing the need to handle the volatile and unstable anhydrous aldehyde. tandfonline.comresearchgate.net The equilibrium also affects analytical measurements, as methods must account for the compound existing almost exclusively as the hydrate in aqueous samples. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2,2-dichloroethane-1,1-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2/c3-1(4)2(5)6/h1-2,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBIFVWPACNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936422 | |
| Record name | 2,2-Dichloroethane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16086-14-9 | |
| Record name | 2,2-Dichloro-1,1-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16086-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloroethane-1,1-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016086149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloroethane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloroethane-1,1-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.565 | |
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| Record name | 2,2-dichloro-1,1-ethanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Formation Pathways of Dichloroacetaldehyde Hydrate
Mechanistic Investigations of Dichloroacetaldehyde (B1201461) Hydrate (B1144303) Formation
The synthetic production of dichloroacetaldehyde primarily involves the chlorination of acetaldehyde (B116499). This process has been a subject of kinetic and mechanistic studies to optimize yield and understand its role in the synthesis of other chlorinated compounds.
The formation of dichloroacetaldehyde from the chlorination of acetaldehyde is a stepwise substitution process. researchgate.netnih.gov In this reaction, chlorine atoms progressively replace the α-hydrogens of acetaldehyde. researchgate.net The reaction typically proceeds from acetaldehyde to monochloroacetaldehyde, then to dichloroacetaldehyde, and can continue to trichloroacetaldehyde (chloral). sciencemadness.org
The kinetics of this reaction are influenced by factors such as pH and the concentration of chlorine. researchgate.netnih.gov Studies have shown that the reaction rate constants generally increase with a rise in pH and chlorine dosage. researchgate.netnih.gov The chlorination of acetaldehyde or its trimer, paraldehyde, is a key industrial production method. guidechem.com This can be achieved by reacting acetaldehyde with chlorine at temperatures between 70-80 °C. guidechem.com In aqueous solutions, the chlorinated acetaldehydes exist in equilibrium with their hydrated forms.
A kinetic model developed to predict the formation of haloacetaldehydes, including dichloroacetaldehyde, during the chlorination of acetaldehyde has shown a good fit with experimental data. researchgate.netnih.gov This model helps in understanding the formation pathways and can be used to manage the presence of these compounds as disinfection byproducts in drinking water. researchgate.net
Table 1: Factors Influencing Acetaldehyde Chlorination Kinetics
| Factor | Effect on Reaction Rate | Reference |
|---|---|---|
| pH | Rate constants increase with increasing pH. | researchgate.netnih.gov |
| Chlorine Dose | Rate constants increase with increasing chlorine dose. | researchgate.netnih.gov |
| Temperature | Reactions are typically conducted at elevated temperatures (e.g., 70-90°C) for industrial production. | guidechem.comgoogle.com |
One of the challenges in this synthesis is controlling the reaction to maximize the yield of dichloroacetaldehyde while minimizing the formation of monochloroacetaldehyde and trichloroacetaldehyde (chloral). google.com The similar boiling points of monochloroacetaldehyde and dichloroacetaldehyde make their separation difficult. google.com Another competing reaction is the condensation of acetaldehyde with monochloroacetaldehyde, which can occur in the presence of hydrochloric acid. sciencemadness.org
Dichloroacetaldehyde is a valuable intermediate in the synthesis of various other chemical compounds, particularly insecticides. It is considered a presumed metabolite or precursor in the production of organophosphate insecticides such as dichlorvos (B1670471) and trichlorfon. guidechem.comcore.ac.uk The synthesis of these pesticides often involves reactions starting from chlorinated aldehydes like dichloroacetaldehyde or its precursor, chloral (B1216628). core.ac.uk
Biogenic and Metabolic Formation Pathways
Dichloroacetaldehyde hydrate is not only a product of industrial synthesis but is also formed within biological systems as a metabolite of certain chlorinated organic compounds.
Dichloroacetaldehyde is a known metabolite of different isomers of dichloroethylene. guidechem.com Specifically, both cis- and trans-1,2-dichloroethylene (B151667) are metabolized in the body to form dichloroacetaldehyde. guidechem.com Similarly, 1,1-dichloroethylene (vinylidene chloride) undergoes bioactivation to several electrophilic metabolites, one of which is 2,2-dichloroacetaldehyde. guidechem.comnih.gov This metabolic conversion is a critical step in the toxicology of these solvents.
The formation of dichloroacetaldehyde from dichloroethylene has been studied in liver microsomes. nih.gov Research comparing rat and mouse liver microsomes found that the total production of metabolites from 1,1-dichloroethylene was significantly higher in mice, which may explain species-specific differences in toxicity. nih.gov
The biogenic formation of dichloroacetaldehyde is mediated by specific enzyme systems. The bioactivation of 1,1-dichloroethylene to dichloroacetaldehyde and other reactive intermediates is catalyzed by the cytochrome P450 family of enzymes. nih.gov
Studies have identified a specific cytochrome P450 isozyme, CYP2E1, as playing a key role in this metabolic pathway. nih.govguidechem.com This enzyme, found primarily in the liver, facilitates the oxidation of dichloroethylene, leading to the formation of dichloroacetaldehyde. nih.govguidechem.com The involvement of CYP2E1 was suggested by experiments showing that pretreatment of mice with acetone, an inducer of CYP2E1, resulted in a threefold increase in the production of 1,1-dichloroethylene metabolites. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,1-dichloroethylene |
| 1,2-dichloroethylene |
| Acetaldehyde |
| Acetone |
| Chlorine |
| Dichloroacetaldehyde |
| Dichloroacetaldehyde Hydrate |
| Dichlorvos |
| Monochloroacetaldehyde |
| Paraldehyde |
| Trichloroacetaldehyde (Chloral) |
| Trichlorfon |
Chemical Reactivity and Transformation Studies of Dichloroacetaldehyde Hydrate
Mechanistic Studies of Dichloroacetaldehyde (B1201461) Hydrate (B1144303) Reactivity
Dichloroacetaldehyde hydrate exists in equilibrium with its corresponding aldehyde form in aqueous solutions. The reactivity of the compound is predominantly characterized by the electrophilic nature of the carbonyl carbon in the aldehyde form. This electrophilicity is significantly enhanced by the presence of two electron-withdrawing chlorine atoms on the alpha-carbon, which pull electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. fiveable.me
Nucleophilic addition is the fundamental reaction mechanism. fiveable.me In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.me The reaction can be catalyzed by either acid or base.
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. This breaks the carbon-oxygen π bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a protic solvent (like water) yields the final addition product. libretexts.orgopenstax.orglibretexts.org
Acid-Catalyzed Mechanism: In an acidic medium, the carbonyl oxygen is first protonated by an acid (e.g., H₃O⁺). This protonation increases the positive charge on the oxygen, which in turn makes the carbonyl carbon significantly more electrophilic. A weaker nucleophile, such as water, can then attack the activated carbonyl carbon. A final deprotonation step yields the neutral product and regenerates the acid catalyst. libretexts.orgopenstax.orgbham.ac.uk
The strong electron-withdrawing effect of the chlorine atoms not only activates the carbonyl group towards nucleophilic attack but also stabilizes the resulting hydrate (a gem-diol), often making it the predominant form in aqueous solution, similar to other halogenated aldehydes like chloral (B1216628) hydrate. libretexts.orgopenstax.org
Aldehydes, including dichloroacetaldehyde, can undergo polymerization to form polyacetals. This process is typically initiated by cationic catalysts. The mechanism involves the protonation of the carbonyl oxygen, which generates a highly electrophilic carbocation. This cation is then attacked by the oxygen atom of another monomer molecule, propagating the polymer chain.
A critical concept governing this process is the ceiling temperature (Tc). Above the ceiling temperature, the rate of depolymerization exceeds the rate of polymerization, and the formation of a stable polymer is thermodynamically unfavorable. Many polyaldehydes have low ceiling temperatures, which means they can be prone to rapid depolymerization back to their constituent monomers when triggered, for example, by heat. digitellinc.com This characteristic is a subject of research for creating stimuli-responsive or recyclable polymers. digitellinc.com While specific studies on dichloroacetaldehyde polymerization are not extensively detailed in the provided results, the principles derived from similar aldehydes, such as phthalaldehyde, suggest that it would form metastable polymers that can depolymerize under specific conditions. digitellinc.com The reverse reaction, depolymerization, can be initiated by heat or acidic traces, which catalyze the cleavage of the polyacetal chain. ethz.chmdpi.com
Advanced Reaction Chemistry and Catalysis
Dichloroacetaldehyde hydrate serves as a highly effective electrophile in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netnih.gov Due to its enhanced electrophilicity, it readily reacts with various nucleophiles. The development of enantioselective variants of this reaction allows for the synthesis of chiral β-hydroxy carbonyl compounds with high stereocontrol. researchgate.netnih.gov
Research has shown that organocatalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing the direct cross-aldol reaction between donor aldehydes and the highly electrophilic dichloroacetaldehyde. researchgate.net These catalysts create a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in high enantioselectivity. The commercially available hydrated form of dichloroacetaldehyde is typically used directly in these reactions. researchgate.net
The table below summarizes typical results for the enantioselective aldol reaction involving activated aldehydes like dichloroacetaldehyde, as described in the literature.
| Catalyst | Donor Aldehyde | Acceptor Aldehyde | Yield | Enantioselectivity (e.r.) |
|---|---|---|---|---|
| Diarylprolinol Derivative | Acetaldehyde (B116499) | Dichloroacetaldehyde | Good | Excellent |
| Trifluoromethyl-substituted Diarylprolinol | Alkynyl Aldehydes | Trichloroacetaldehyde | Good | Excellent |
Data is illustrative of findings reported for highly electrophilic aldehydes in organocatalyzed aldol reactions. researchgate.netresearchgate.net
The cross-aldol reaction involves the reaction between two different carbonyl compounds. wikipedia.org A significant challenge in such reactions is controlling selectivity to avoid a complex mixture of products from self-condensation and cross-reactions. libretexts.org Dichloroacetaldehyde is an ideal electrophilic partner in cross-aldol reactions because it lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile or undergo self-condensation. libretexts.org Its sole role is as an electrophilic acceptor. researchgate.net
The mechanism proceeds via the formation of an enolate (or enol) from the donor aldehyde or ketone, which then acts as the nucleophile. masterorganicchemistry.com This nucleophile attacks the carbonyl carbon of dichloroacetaldehyde. The reaction creates up to two new stereocenters at the α- and β-positions of the resulting β-hydroxy aldehyde product. wikipedia.org
Controlling the stereoselectivity (both diastereoselectivity and enantioselectivity) is a primary goal. ijnrd.org The enolate geometry (Z or E) and the transition state structure (e.g., Zimmerman-Traxler model) influence the relative configuration (syn or anti) of the product. wikipedia.org As discussed previously, chiral catalysts, such as L-proline and its derivatives, are used to control the absolute configuration (R or S) by facilitating the reaction through a lower-energy, diastereomeric transition state. researchgate.netijnrd.org The interaction between the catalyst, the enolate, and the electrophile (dichloroacetaldehyde) dictates which of the possible stereoisomers is formed preferentially. youtube.com
Degradation and Transformation Kinetics in Aqueous Systems
In aqueous systems, the primary transformation of dichloroacetaldehyde is the reversible hydration to form dichloroacetaldehyde hydrate. The kinetics of this hydration-dehydration equilibrium are a key aspect of its behavior in water. researchgate.net
The degradation of aldehydes in aqueous solutions is often studied using kinetic models, which frequently follow pseudo-first-order kinetics, especially when the concentration of one reactant (like water) is in large excess. nih.govmdpi.com The rate of degradation can be expressed by the equation:
ln(C/C₀) = -kt
where C₀ is the initial concentration, C is the concentration at time t, and k is the first-order rate constant. nih.gov
The table below presents hypothetical kinetic parameters for the degradation of an aldehyde in an aqueous system, illustrating the influence of catalysts.
| Condition | Reaction Order | Rate Constant (k) | Half-life (t₁/₂) |
|---|---|---|---|
| Neutral (pH 7) | First-Order | k₁ | 0.693 / k₁ |
| Acid-Catalyzed (pH < 7) | First-Order | k₂ (> k₁) | 0.693 / k₂ |
| Base-Catalyzed (pH > 7) | First-Order | k₃ (> k₁) | 0.693 / k₃ |
Kinetic Studies of Dichloroacetaldehyde Hydrate Degradation under Varying Environmental Conditions
Dichloroacetaldehyde (DCAL), a significant disinfection byproduct (DBP) found in drinking water, undergoes degradation influenced by various environmental factors. researchgate.net Kinetic studies have demonstrated that the stability and transformation rate of DCAL are highly dependent on conditions such as pH and the concentration of disinfectants like chlorine. researchgate.net
Research into the reaction kinetics of haloacetaldehydes with chlorine has shown that the degradation rate constants for dichloroacetaldehyde increase with both rising pH and higher chlorine doses. researchgate.net This indicates that DCAL is less stable in alkaline conditions and in the presence of a higher concentration of free chlorine. When compared to other haloacetaldehydes under the same pH and chlorine dose, the half-life of dichloroacetaldehyde is shorter than that of chloroacetaldehyde (B151913) (CA) but significantly longer than that of chloral hydrate (CH), the hydrated form of trichloroacetaldehyde. researchgate.net The degradation of these compounds follows pseudo-first-order reaction rates. researchgate.net
The following table summarizes the comparative degradation rates of different haloacetaldehydes, highlighting the relative stability of dichloroacetaldehyde.
| Compound | Relative Degradation Rate (Pseudo-first-order) | Relative Half-life |
|---|---|---|
| Monochloroacetaldehyde (MCAL) | Fastest | Shortest |
| Dichloroacetaldehyde (DCAL) | Intermediate | Intermediate |
| Trichloroacetaldehyde (TCAL) / Chloral Hydrate (CH) | Slowest | Longest |
This table illustrates the general trend of degradation rates among chlorinated haloacetaldehydes, with degradation decreasing as the number of chlorine atoms increases. Data synthesized from research on haloacetaldehyde kinetics. researchgate.net
Formation of Secondary Disinfection By-products from Dichloroacetaldehyde Hydrate Precursors
Dichloroacetaldehyde is a potent precursor to the formation of various secondary disinfection by-products, particularly nitrogenous disinfection by-products (N-DBPs), which are often more cytotoxic and genotoxic than regulated DBPs. nih.govresearchgate.net When water containing dichloroacetaldehyde is treated with chloramine (B81541) (monochloramine), a series of reactions is initiated, leading to the formation of compounds such as haloacetonitriles (HANs) and haloacetamides (HAMs). nih.gov
The reaction between monochloramine and dichloroacetaldehyde is a key pathway for the incorporation of nitrogen from the disinfectant into an organic precursor, forming N-DBPs. nih.govresearchgate.net This transformation is significant in water distribution systems where monochloramine is used as a secondary disinfectant to maintain a residual disinfectant level. nih.gov The presence of dichloroacetaldehyde, formed during primary disinfection with chlorine, sets the stage for the subsequent formation of these toxicologically relevant secondary by-products. nih.gov
The formation of dichloroacetonitrile (B150184) (DCAN) and dichloroacetamide (DCAcAm) from the reaction of dichloroacetaldehyde with monochloramine proceeds through a detailed, multi-step pathway. nih.gov
The initial step involves a rapid reaction where monochloramine adds to the carbonyl group of dichloroacetaldehyde to form a carbinolamine intermediate, 2,2-dichloro-1-(chloroamino)ethanol. This reaction reaches equilibrium quickly. nih.gov
Step 1: Carbinolamine Formation
Dichloroacetaldehyde + Monochloramine ⇌ 2,2-dichloro-1-(chloroamino)ethanol
Following its formation, the carbinolamine intermediate, 2,2-dichloro-1-(chloroamino)ethanol, undergoes two key parallel reactions:
Formation of Dichloroacetonitrile (DCAN): The carbinolamine slowly dehydrates to form an unstable imine intermediate, 1,1-dichloro-2-(chloroimino)ethane. This imine then rapidly decomposes to yield dichloroacetonitrile. nih.gov
Formation of N,2,2-trichloroacetamide: The carbinolamine can also be oxidized by another molecule of monochloramine to form N,2,2-trichloroacetamide, a type of N-haloacetamide. nih.gov
Step 2: Parallel Pathways
2,2-dichloro-1-(chloroamino)ethanol → 1,1-dichloro-2-(chloroimino)ethane → Dichloroacetonitrile
2,2-dichloro-1-(chloroamino)ethanol + Monochloramine → N,2,2-trichloroacetamide
Finally, dichloroacetamide can be formed through the hydrolysis of dichloroacetonitrile. This reaction is particularly favored under high pH (alkaline) conditions. nih.gov
Step 3: Dichloroacetamide Formation
Dichloroacetonitrile + H₂O (at high pH) → Dichloroacetamide
The kinetics of these transformation pathways have been studied, and the rate constants for each step have been determined, as summarized in the table below.
| Reaction Step | Description | Rate Constant (at neutral pH unless specified) |
|---|---|---|
| Carbinolamine Formation (K₁) | Equilibrium between dichloroacetaldehyde and monochloramine to form 2,2-dichloro-1-(chloroamino)ethanol. | K₁ = 1.87 × 10⁴ M⁻¹ |
| Carbinolamine Dehydration (k₂) | Dehydration of 2,2-dichloro-1-(chloroamino)ethanol to form the imine precursor to DCAN. | k₂ = 1.09 × 10⁻⁵ s⁻¹ |
| Carbinolamine Oxidation (k₃) | Oxidation of 2,2-dichloro-1-(chloroamino)ethanol by monochloramine to form N,2,2-trichloroacetamide. | k₃ = 4.87 × 10⁻² M⁻¹s⁻¹ |
| DCAN Hydrolysis (k₄) | Hydrolysis of dichloroacetonitrile to dichloroacetamide. | k₄⁰ = 3.12 × 10⁻⁷ s⁻¹ (neutral) k₄ᴼᴴ = 3.54 M⁻¹s⁻¹ (base-catalyzed) |
This table presents the kinetic parameters for the formation of dichloroacetonitrile and related by-products from the reaction between monochloramine and dichloroacetaldehyde. Data sourced from detailed kinetic studies. nih.gov
Biological Interactions and Toxicological Mechanisms of Dichloroacetaldehyde Hydrate
Molecular Mechanisms of Dichloroacetaldehyde (B1201461) Hydrate (B1144303) Cytotoxicity and Genotoxicity
Dichloroacetaldehyde, which exists in equilibrium with its hydrate form in aqueous environments, demonstrates significant cytotoxic and genotoxic effects through a variety of molecular mechanisms. wikipedia.org Its cytotoxicity is often characterized by a concentration- and time-dependent loss in cell viability. nih.gov
A primary mechanism of cytotoxicity involves the depletion of intracellular glutathione (B108866) (GSH). nih.gov GSH is a critical antioxidant, and its depletion makes cells more susceptible to damage from reactive species. Studies in isolated rat hepatocytes have shown that dichloroacetaldehyde immediately depletes GSH, and hepatocytes with reduced GSH levels are significantly more vulnerable to the compound's toxic effects. nih.gov This indicates that conjugation with GSH is a key detoxification pathway. nih.gov
Following GSH depletion, a cascade of events contributes to cellular damage. This includes a decrease in protein thiol levels, indicating the formation of adducts with proteins, which can impair their function. nih.gov Dichloroacetaldehyde also induces mitochondrial toxicity, characterized by a reduction in mitochondrial respiration and transmembrane potential, leading to a significant drop in cellular ATP levels. nih.govnih.gov This energy depletion compromises essential cellular processes. The final phase of cytotoxicity often involves lipid peroxidation, which damages cellular membranes and generates further reactive species. nih.gov The interplay of these events—GSH depletion, protein adduct formation, mitochondrial dysfunction, and lipid peroxidation—culminates in cell death. nih.gov
The genotoxicity of dichloroacetaldehyde has been demonstrated in various systems. It is recognized as a mutagenic compound, capable of inducing genetic mutations. nih.govnih.gov For instance, it has been shown to revert Salmonella bacterial tester strains, a standard assay for mutagenicity. nih.gov The genotoxic potential is linked to its ability to interact with DNA. As an aldehyde, it can form cross-links between DNA and proteins, a highly deleterious form of DNA damage that can block replication and transcription. nih.govnih.gov While some studies have focused on related aldehydes, the chemical nature of dichloroacetaldehyde supports its potential to form such adducts. nih.gov
Interactive Table: Key Molecular Events in Dichloroacetaldehyde-Induced Cytotoxicity
| Phase of Cytotoxicity | Molecular Event | Cellular Consequence | Reference |
| Initial Phase | Rapid depletion of Glutathione (GSH) | Increased susceptibility to oxidative stress; compromised detoxification | nih.gov |
| Secondary Phase | Decrease in protein thiol levels | Formation of protein adducts, leading to enzyme and protein dysfunction | nih.gov |
| Inhibition of mitochondrial respiration | Decreased cellular energy (ATP) production | nih.govnih.govnih.gov | |
| Reduction in mitochondrial transmembrane potential | Disruption of mitochondrial integrity and function | nih.govnih.gov | |
| Late Phase | Onset of lipid peroxidation | Damage to cellular and organelle membranes | nih.gov |
| Genotoxic Effect | Formation of DNA-protein cross-links | Blockage of DNA replication and transcription; potential for mutations | nih.govnih.gov |
Biotransformation and Metabolic Fate Studies
The biotransformation of dichloroacetaldehyde is a critical determinant of its toxicity. The metabolic pathways can lead to either detoxification or the formation of more harmful reactive intermediates.
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver, are central to the Phase I metabolism of a vast array of xenobiotics. nih.govmdpi.com These enzymes catalyze various reactions, including oxidation, reduction, and dehalogenation, which can alter the biological activity of a compound. nih.govmdpi.com
In the context of chlorinated compounds, CYP enzymes are known to play a significant role in their bioactivation. For instance, 1,1-dichloroethylene is metabolized by cytochrome P450 to electrophilic intermediates, including 2,2-dichloroacetaldehyde. nih.gov This suggests that CYP enzymes are involved in the metabolic pathways leading to the formation of dichloroacetaldehyde from precursor compounds. Specifically, CYP2E1 has been implicated in the metabolism of various aldehydes and has been shown to enhance the toxicity of certain neurotoxins by increasing free radical production. nih.govsemanticscholar.org
While direct studies on the metabolism of dichloroacetaldehyde hydrate by specific CYP isoforms are not extensively detailed in the provided results, the general role of CYPs in aldehyde and chlorinated hydrocarbon metabolism is well-established. nih.govnih.gov The oxidation of aldehydes is a key function of these enzymes, and it is plausible that they contribute to the conversion of dichloroacetaldehyde to other metabolites. nih.gov The metabolic activity of CYP enzymes can be a double-edged sword; while sometimes leading to detoxification, it can also result in the production of reactive metabolites that contribute to toxicity and carcinogenicity. mdpi.com
The metabolism of dichloroacetaldehyde can lead to the formation of compounds with carcinogenic potential. Aldehydes, in general, are a class of compounds that include several known or suspected carcinogens. cdc.gov Acetaldehyde (B116499), a related compound, is considered carcinogenic to experimental animals. cdc.gov
The genotoxic nature of dichloroacetaldehyde itself suggests it can act as a carcinogen by directly damaging DNA. nih.gov Its biotransformation can also yield other reactive species. The metabolic pathways of similar chlorinated compounds are known to produce intermediates that are implicated in carcinogenesis. nih.gov For example, the metabolism of trichloroethylene, which can involve chlorinated aldehyde intermediates, is associated with liver tumors in mice. nih.gov
While specific carcinogenic metabolites formed directly from dichloroacetaldehyde are not explicitly identified in the search results, the inherent reactivity and genotoxicity of the parent compound are primary drivers of its carcinogenic potential. nih.govnih.gov The formation of DNA adducts and the induction of mutations are key steps in chemical carcinogenesis that dichloroacetaldehyde is capable of initiating. nih.govnih.gov
Studies on Biological Target Interactions
The toxicity of dichloroacetaldehyde hydrate is mediated by its direct and indirect interactions with various biological molecules and cellular structures, leading to organ-specific damage.
Dichloroacetaldehyde is a reactive electrophile that can covalently bind to biological macromolecules, thereby altering their structure and function. Its primary targets include proteins and DNA. The aldehyde group can react with nucleophilic sites on these molecules, such as the amino groups of lysine (B10760008) residues in proteins and the nitrogen atoms of DNA bases. nih.gov
The interaction with proteins is evident from the observed decrease in protein thiol levels in cells exposed to dichloroacetaldehyde. nih.gov This indicates the formation of adducts with cysteine residues, which can inactivate enzymes and disrupt cellular processes. Aldehydes derived from lipid peroxidation are known to form adducts with various amino acid side chains, including cysteine, histidine, and lysine. nih.gov
The interaction with DNA is a cornerstone of dichloroacetaldehyde's genotoxicity. It can form DNA-protein cross-links, which are particularly hazardous lesions that interfere with fundamental genetic processes. nih.govnih.gov Furthermore, aldehydes can react with DNA bases to form various adducts, which, if not repaired, can lead to mutations during DNA replication. nih.gov
Cellular membranes are also a target, primarily through the induction of lipid peroxidation. nih.gov This process damages the lipids within the membrane, compromising its integrity and leading to the formation of more reactive aldehydes, thus propagating the damage. nih.gov
Interactive Table: Biological Macromolecules Targeted by Dichloroacetaldehyde
| Macromolecule | Type of Interaction | Consequence of Interaction | Reference |
| Proteins | Covalent adduct formation with amino acid residues (e.g., cysteine, lysine) | Enzyme inactivation, disruption of protein function, depletion of protein thiols | nih.govnih.gov |
| DNA | Formation of DNA-protein cross-links and DNA base adducts | Blockage of replication and transcription, mutagenicity, genotoxicity | nih.govnih.govnih.gov |
| Lipids (in membranes) | Induction of lipid peroxidation | Loss of membrane integrity, formation of secondary reactive aldehydes | nih.govnih.gov |
| Glutathione (GSH) | Conjugation reaction | Depletion of cellular antioxidant defenses, increased oxidative stress | nih.govnih.gov |
The toxic effects of dichloroacetaldehyde are not uniformly distributed throughout the body, with the liver and kidneys being primary target organs.
Hepatotoxicity (Liver Toxicity):
The liver is a major site of dichloroacetaldehyde toxicity due to its central role in metabolizing xenobiotics. nih.govresearchgate.net In isolated rat hepatocytes, dichloroacetaldehyde induces a rapid sequence of toxic events, starting with GSH depletion and progressing to mitochondrial damage, ATP depletion, and lipid peroxidation. nih.gov Cytosolic and mitochondrial aldehyde dehydrogenases are important for the detoxification of dichloroacetaldehyde in the liver. nih.gov Inhibition of these enzymes significantly enhances its cytotoxicity. nih.govnih.gov Chronic exposure to related chlorinated compounds has been shown to cause hepatocellular necrosis and an increased incidence of liver tumors in mice, highlighting the liver as a key target for the carcinogenicity of these substances. nih.gov
Nephrotoxicity (Kidney Toxicity):
The kidneys are also susceptible to damage from dichloroacetaldehyde. It is a known nephrotoxic metabolite of the anticancer drug ifosfamide. nih.govnih.gov In kidney tubules, dichloroacetaldehyde induces toxicity by causing a dramatic decrease in cellular ATP levels. nih.govresearchgate.net This is linked to the inhibition of oxidative phosphorylation at the level of complex I in the mitochondrial respiratory chain. nih.govresearchgate.net Furthermore, it inhibits key enzymes involved in gluconeogenesis, such as glyceraldehyde 3-phosphate dehydrogenase. nih.gov The depletion of glutathione and the inhibition of cellular respiration contribute significantly to its nephrotoxic effects. nih.gov
Environmental Occurrence and Fate of Dichloroacetaldehyde Hydrate
Occurrence in Disinfected Water Systems
Dichloroacetaldehyde (B1201461) hydrate (B1144303) emerges as a consequence of chemical disinfection processes, primarily chlorination, used to safeguard public water supplies from microbial contaminants. When chlorine is introduced into water containing natural organic matter (NOM), a series of reactions can lead to the formation of various DBPs, including haloacetaldehydes (HALs) like dichloroacetaldehyde. In aqueous solutions, dichloroacetaldehyde exists in equilibrium with its hydrated form, dichloroacetaldehyde hydrate.
Research has identified dichloroacetaldehyde as a significant haloacetaldehyde in disinfected water. A nationwide study in the United States reported dichloroacetaldehyde (DCAL) as the most prevalent individual HAL, reaching a maximum concentration of 16 µg/L nih.gov. Further studies on swimming pool water, which typically has higher disinfectant levels, have detected DCAL in concentrations ranging from 4 to 26 µg/L phfscience.nz. For comparison, a related and more extensively studied haloaldehyde, chloral (B1216628) hydrate, has been found in U.S. drinking water at concentrations up to 92 µg/L who.int.
The formation of these byproducts is a trade-off for the critical protection against waterborne diseases that disinfection provides. The concentration and specific types of DBPs formed, including dichloroacetaldehyde hydrate, are dependent on the quality of the source water, the amount of natural organic matter and bromide present, and the specific type of disinfection treatment employed nih.gov.
Interactive Data Table: Occurrence of Dichloroacetaldehyde and Related Compounds in Disinfected Water
| Compound | Water System Type | Country/Region | Maximum Concentration (µg/L) | Reference |
| Dichloroacetaldehyde (DCAL) | Drinking Water | United States | 16 | nih.gov |
| Dichloroacetaldehyde (DCAL) | Swimming Pool Water | Not Specified | 26 | phfscience.nz |
| Chloral Hydrate | Drinking Water | United States | 92 | who.int |
| Dichloroacetic Acid | Drinking Water | Japan | 7.5 | who.int |
| Dichloroacetic Acid | Drinking Water | Australia | 200 | who.int |
| Dichloroacetic Acid | Drinking Water (Surface Water) | United States | 99 | who.int |
| Dichloroacetic Acid | Drinking Water (Groundwater) | United States | 71 | who.int |
Note: Data for dichloroacetic acid, a related DBP, is included for comparative context.
Environmental Transformation Pathways
Once formed, the fate of dichloroacetaldehyde hydrate in aquatic environments is governed by its stability, persistence, and the surrounding water chemistry.
Stability and Persistence in Aqueous Environments
In its anhydrous form, dichloroacetaldehyde can polymerize upon standing nih.gov. However, in water, it readily forms the more stable hydrate noaa.gov. The stability of haloacetaldehydes is variable, with more brominated compounds generally being less stable. The degradation rate of haloacetaldehydes has been observed to follow the order: tribromoacetaldehyde (TBAL) > dibromochloroacetaldehyde (DBCAL) > bromodichloroacetaldehyde (BDCAL) > trichloroacetaldehyde (TCAL) researchgate.net.
Influence of Water Chemistry on Dichloroacetaldehyde Hydrate Fate
The chemical composition of the water plays a crucial role in the transformation and persistence of dichloroacetaldehyde hydrate. Key factors include pH and the presence and type of disinfectant residuals.
The hydrolysis rate of many disinfection byproducts is known to increase with higher pH levels gnest.orgmsu.edu. For instance, at a pH of 9, a significant increase in the degradation of trichloroacetaldehyde (the anhydrous form of chloral hydrate) is observed, leading to the formation of chloroform researchgate.net. This suggests that alkaline conditions can promote the transformation of haloacetaldehydes.
The type of disinfectant used also impacts the formation and subsequent reactions of these compounds. Chlorination is a primary driver for the formation of chlorinated DBPs like dichloroacetaldehyde. In contrast, the use of chloramine (B81541) as a disinfectant generally leads to lower formation of regulated carbonaceous DBPs, though it can favor the formation of nitrogenous DBPs researchgate.netresearchgate.net. The choice of disinfectant, therefore, represents a critical control point in managing the presence of dichloroacetaldehyde hydrate in treated water.
Interactive Data Table: Factors Influencing the Fate of Haloacetaldehydes in Water
| Factor | Influence | Observed Effect | Reference |
| pH | Stability | Hydrolysis of many DBPs increases at high pH values. gnest.orgmsu.edu | Significant degradation of TCAL at pH 9. researchgate.net |
| Disinfectant Type | Formation | Chlorination is a primary pathway for chlorinated DBP formation. | Chloramination generally produces lower levels of regulated carbonaceous DBPs. researchgate.netresearchgate.net |
| Bromide Content | Stability | More brominated haloacetaldehydes are generally less stable. researchgate.net | Degradation rate: TBAL > DBCAL > BDCAL > TCAL. researchgate.net |
| Temperature | Stability | Higher temperatures can accelerate degradation. | Chloral hydrate is relatively stable at 20°C. researchgate.net |
Advanced Analytical Methodologies for Dichloroacetaldehyde Hydrate Research
Chromatographic and Spectroscopic Approaches for Trace Analysis
Trace analysis of dichloroacetaldehyde (B1201461) hydrate (B1144303) often involves a combination of highly efficient chromatographic separations and sensitive spectroscopic detection. A common challenge in the analysis of aldehyde hydrates is that they can dehydrate to the corresponding aldehyde form under analytical conditions, particularly in the high-temperature environment of a gas chromatograph's injection port. osha.gov
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like dichloroacetaldehyde. When analyzing its hydrate form, the compound typically dehydrates upon injection, and a single peak corresponding to the anhydrous dichloroacetaldehyde is observed. osha.gov For trace analysis, highly sensitive detectors are employed.
Electron Capture Detector (ECD): Given the presence of two chlorine atoms, dichloroacetaldehyde is highly amenable to detection by ECD, which is particularly sensitive to halogenated compounds. Methodologies developed for similar compounds, like chloroacetaldehyde (B151913), utilize silica (B1680970) gel sorbent tubes for sample collection from air, followed by desorption with a solvent like acetonitrile (B52724) and subsequent analysis by GC-ECD. osha.gov
Mass Spectrometry (MS): The coupling of GC with MS provides definitive identification and quantification. Mass spectrometry offers high selectivity and can be used for confirmation of the analyte's identity, which is crucial when dealing with complex samples where chromatographic co-elution might occur. osha.gov The electron ionization (EI) mass spectrum of dichloroacetaldehyde shows characteristic fragmentation patterns that can be used for its identification. nist.gov
High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique that is particularly useful for thermally sensitive compounds, although for dichloroacetaldehyde hydrate, the primary challenge remains detection.
Reverse-Phase HPLC: Methods using reverse-phase columns, such as a Newcrom R1 column, have been developed for the separation of dichloroacetaldehyde. sielc.com A typical mobile phase for such a separation might consist of acetonitrile and water with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com
Derivatization: To enhance detection sensitivity, especially with UV-Vis detectors, derivatization is a common strategy for aldehydes. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form a chromophore-containing derivative that can be detected at low concentrations.
Spectroscopic Methods are indispensable for both structural confirmation and as detection principles coupled with chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of dichloroacetaldehyde and its hydrate, providing information about the connectivity and chemical environment of atoms within the molecule. chemicalbook.com
Mass Spectrometry (MS): As a standalone technique, MS provides information on the molecular weight and fragmentation of dichloroacetaldehyde. The NIST WebBook provides reference mass spectra for dichloroacetaldehyde, which can be used for library matching and identification. nist.gov
Interactive Table 1: Summary of Chromatographic and Spectroscopic Methods for Dichloroacetaldehyde and Related Aldehydes
| Technique | Detector/Method | Application Notes | Typical Detection Limit |
|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture (ECD) | Sensitive for halogenated aldehydes. The hydrate form converts to the aldehyde during analysis. osha.gov | 17.1 pg per injection (for Chloroacetaldehyde) osha.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides definitive identification and confirmation. osha.gov | Not specified for Dichloroacetaldehyde |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Separation on reverse-phase columns (e.g., Newcrom R1). sielc.com Derivatization may be needed for sensitivity. | Not specified |
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Used for structural confirmation and conformational analysis. chemicalbook.comacs.org | Not applicable for trace analysis |
Development and Validation of Quantitative Methods for Dichloroacetaldehyde Hydrate in Complex Matrices
Developing a robust quantitative method for dichloroacetaldehyde hydrate in complex matrices such as drinking water, industrial effluent, or biological tissues requires rigorous validation to ensure the results are accurate and reliable. The validation process typically assesses parameters like linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ).
Method development often begins with optimizing sample preparation to extract the analyte from the matrix and remove interferences. This can involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or for volatile compounds, headspace (HS) or purge-and-trap sampling. The choice of analytical technique is critical; GC-MS is frequently used due to its high sensitivity and selectivity.
For instance, a validated method for the related compound trichloroacetaldehyde (chloral) in water involved its conversion to chloroform, followed by analysis using a purge and trap GC/MS system. scientific.net Such an indirect method could be adapted for dichloroacetaldehyde. Similarly, headspace GC-MS methods developed for acetaldehyde (B116499) in food matrices provide a framework for validation. mdpi.comnih.gov
Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined range. scientific.net
Accuracy (Recovery): The closeness of the measured value to the true value, often determined by analyzing spiked samples at different concentrations. scientific.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). scientific.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
The table below presents typical validation results for quantitative methods developed for structurally related aldehydes in complex matrices, illustrating the performance metrics that would be expected for a validated dichloroacetaldehyde hydrate method.
Interactive Table 2: Illustrative Validation Parameters for Quantitative Aldehyde Analysis in Complex Matrices (Based on Structurally Related Compounds)
| Parameter | Trichloroacetaldehyde in Water (via GC/MS) scientific.net | Acetaldehyde in Food Matrix (via HS-GC/MS) nih.gov | Acetaldehyde in Hand Sanitizer (via HS-GC/MS) mdpi.com |
|---|---|---|---|
| Linear Range | 0.5 - 20 µg/L | 5 - 10,000 ng/g | 0.000001 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.99 (Implied) | 0.949 - 0.9993 | > 0.99 (Implied) |
| Limit of Detection (LOD) | 0.05 µg/L | 5.74 - 175.03 ng/g | 0.209 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 17.40 - 530.39 ng/g | Not Specified |
| Accuracy (Recovery) | 97.5% (Average) | 68.37 - 128.22% | 96 - 104% |
| Precision (RSD) | < 2.3% | 1.34 - 14.53% | < 3% |
Computational and Theoretical Investigations of Dichloroacetaldehyde Hydrate
Quantum Chemical Studies on Reaction Pathways and Intermediate Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of chemical transformations, including the formation of hydrates from aldehydes. nih.govresearchgate.net These methods allow for the detailed study of potential energy surfaces, identifying stable molecules, transition states, and the energy barriers that separate them.
The formation of dichloroacetaldehyde (B1201461) hydrate (B1144303) from its parent aldehyde, dichloroacetaldehyde, is a reversible nucleophilic addition reaction with water. pressbooks.pubchemistrysteps.comkhanacademy.org Quantum chemical studies on analogous aldehydes reveal that this process can be catalyzed by either acid or base. pressbooks.pubchemistrysteps.comyoutube.com
Base-Catalyzed Mechanism: In basic conditions, a hydroxide (B78521) ion (a potent nucleophile) attacks the electrophilic carbonyl carbon of dichloroacetaldehyde. This leads to the formation of a tetrahedral anionic intermediate. Subsequent protonation of this intermediate by a water molecule yields the final gem-diol product, dichloroacetaldehyde hydrate, and regenerates the hydroxide catalyst. chemistrysteps.com
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. The final step involves deprotonation of the resulting intermediate by another water molecule to form the neutral hydrate and regenerate the acid catalyst. chemistrysteps.comyoutube.com
A key aspect explored by quantum chemical studies is the stability of the resulting gem-diol. While most simple aldehydes and ketones have an unfavorable equilibrium for hydration, the stability of the hydrate form is significantly enhanced by the presence of electron-withdrawing groups on the carbon adjacent to the carbonyl group. pressbooks.pubstackexchange.com For dichloroacetaldehyde hydrate, the two chlorine atoms exert a strong negative inductive effect (-I effect). This effect destabilizes the parent aldehyde's carbonyl group and stabilizes the gem-diol structure, shifting the equilibrium to favor the hydrate. pressbooks.pubyoutube.comstackexchange.com This is analogous to the well-known stability of chloral (B1216628) hydrate (trichloroacetaldehyde monohydrate), where three chlorine atoms make the hydrate the overwhelmingly predominant form in aqueous solution. youtube.comwikipedia.org
Computational studies on similar systems, such as imidazolecarboxaldehyde isomers, have also demonstrated that electron-withdrawing substituents increase the degree of hydration. researchgate.netconicet.gov.ar Quantum calculations can quantify this stabilization by computing the reaction energies and equilibrium constants, confirming the thermodynamic preference for the hydrated form in halogenated aldehydes.
Molecular Modeling and Simulation of Dichloroacetaldehyde Hydrate Interactions
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are used to study the behavior of molecules in a condensed phase, like an aqueous solution. researchgate.netscienceopen.comsemanticscholar.org These methods can provide a detailed, atomistic view of the interactions between a solute, like dichloroacetaldehyde hydrate, and the surrounding solvent molecules.
While specific simulation studies on dichloroacetaldehyde hydrate are not extensively documented in the literature, the methodologies are well-established for analogous systems. researchgate.netscielo.brmdpi.com A molecular dynamics simulation of dichloroacetaldehyde hydrate in water would involve the following:
Force Field Parameterization: A classical force field, which defines the potential energy of the system as a function of atomic positions, would be developed or adapted. This includes parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces). For dichloroacetaldehyde hydrate, accurate partial atomic charges, often derived from quantum chemical calculations, would be crucial to correctly model its polar nature and interactions with water. scielo.br
Simulation Setup: A simulation box would be created containing one or more dichloroacetaldehyde hydrate molecules and a large number of water molecules to represent an aqueous solution.
Dynamics Simulation: The simulation would solve Newton's equations of motion for every atom over a series of small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis of the resulting trajectory would yield valuable information about the solute-solvent interactions:
Solvation Structure: The organization of water molecules around the dichloroacetaldehyde hydrate molecule can be characterized using radial distribution functions (RDFs). These functions would reveal the distances and coordination numbers for water molecules around specific sites, such as the hydroxyl groups and chlorine atoms, detailing the structure of the solvation shells.
Hydrogen Bonding: A primary interaction between dichloroacetaldehyde hydrate and water is hydrogen bonding. Simulations can quantify the number, lifetime, and geometry of hydrogen bonds where the hydrate's hydroxyl groups act as either donors or acceptors to water molecules. nih.gov This is critical for understanding its solubility and interactions.
Monte Carlo simulations could also be employed to study the thermodynamic properties of the system, such as solvation free energies, by generating a large number of random configurations and evaluating their energies. scienceopen.comtue.nl
Predictive Modeling for Environmental and Biological Outcomes of Dichloroacetaldehyde Hydrate
Predictive modeling, particularly the use of Quantitative Structure-Activity Relationships (QSAR), is a key computational tool in environmental science and toxicology. ljmu.ac.ukqsartoolbox.org These models aim to correlate the chemical structure and physicochemical properties of compounds with their biological activity or environmental fate, allowing for the prediction of outcomes for chemicals with limited experimental data. nih.gov Dichloroacetaldehyde is a well-known disinfection byproduct (DBP), and considerable effort has been dedicated to developing models that predict the formation and toxicity of this class of compounds. kfupm.edu.saresearchgate.net
Predicting Biological Outcomes (Toxicity):
QSAR models are frequently developed to predict the toxicity of DBPs. nsf.gov These models are typically built using a dataset of related chemicals for which toxicity data (e.g., cytotoxicity, genotoxicity) are available. Molecular descriptors, which are numerical representations of a molecule's properties, are calculated and used to build a mathematical model that links these descriptors to the observed toxicity.
For haloacetaldehydes, including dichloroacetaldehyde, important descriptors in QSAR models often relate to:
Hydrophobicity (log P): Influences a molecule's ability to cross cell membranes.
Electronic Properties: Descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) can indicate reactivity with biological nucleophiles like DNA and proteins. nsf.gov
Steric and Shape Descriptors: Molecular size and shape influence how a molecule fits into biological receptors or enzyme active sites.
A systematic study on the comparative toxicity of nine haloacetaldehydes in Chinese hamster ovary cells provided quantitative data that is crucial for building and validating such predictive models. nih.gov The results showed that haloacetaldehydes are highly cytotoxic, with dichloroacetaldehyde (DCAL) being less cytotoxic than chloroacetaldehyde (B151913) (CAL) but more cytotoxic than trichloroacetaldehyde (TCAL, the parent aldehyde of chloral hydrate). For genotoxicity, DCAL was found to be less potent than dibromoacetaldehyde (B156388) but more potent than iodoacetaldehyde. nih.gov
| Compound | Abbreviation | Cytotoxicity (LC50, µM) | Genotoxicity (S-index) |
|---|---|---|---|
| Chloroacetaldehyde | CAL | 100 | 1.5 |
| Dichloroacetaldehyde | DCAL | 1,800 | 1.0 |
| Trichloroacetaldehyde | TCAL | 3,400 | 0.0 |
| Bromoacetaldehyde | BAL | 1,200 | 1.4 |
| Dibromoacetaldehyde | DBAL | 200 | 2.0 |
| Tribromoacetaldehyde | TBAL | 100 | 1.4 |
| Bromochloroacetaldehyde | BCAL | 200 | 1.0 |
| Bromodichloroacetaldehyde | BDCAL | 1,200 | 1.3 |
| Dibromochloroacetaldehyde | DBCAL | 200 | 1.5 |
| Iodoacetaldehyde | IAL | 600 | 0.9 |
Predicting Environmental Outcomes:
Predictive models are also crucial for assessing the environmental fate of chemicals, including their persistence, bioaccumulation, and transport. Multimedia environmental fate models use a chemical's physicochemical properties (e.g., water solubility, vapor pressure, partition coefficients like Kow) and degradation rates (e.g., hydrolysis, biodegradation, photolysis) to predict its distribution across different environmental compartments like air, water, soil, and sediment.
For dichloroacetaldehyde hydrate, such models would predict its behavior based on properties that can be estimated using computational tools like EPI Suite™ (Estimation Programs Interface). Given its hydroxyl groups, the hydrate form is expected to be highly water-soluble and have a low potential for bioaccumulation. Its environmental persistence would be governed by its susceptibility to biotic and abiotic degradation processes, which can also be estimated using structure-based prediction methods.
Q & A
Basic: What are the validated analytical methods for determining the purity of dichloroacetaldehyde hydrate in research samples?
Answer:
High-performance liquid chromatography (HPLC) is the primary method for purity assessment, as demonstrated in certified reference material (CRM) studies. For example, a CRM with 91.4% ± 0.4% purity was characterized using HPLC under standardized protocols . Nuclear magnetic resonance (NMR) spectroscopy is also employed to resolve hydration equilibria and detect impurities in reaction mixtures .
| Method | Application | Sensitivity/Uncertainty | Reference |
|---|---|---|---|
| HPLC | Purity quantification | ±0.4% | |
| ¹H-NMR | Hydration equilibrium analysis | ±2 M⁻¹ (K value) |
Basic: What are the critical safety protocols for handling dichloroacetaldehyde hydrate in laboratory settings?
Answer:
Due to its corrosive and mutagenic potential , the following protocols are essential:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, fire-resistant lab coats, and NIOSH-approved N100 respirators .
- Engineering Controls: Conduct experiments in fume hoods to minimize inhalation exposure .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent vapor dispersion .
| Hazard Type | Mitigation Strategy | Reference |
|---|---|---|
| Skin/Eye Contact | Immediate rinsing with water (15+ mins) | |
| Inhalation | Respiratory protection and ventilation |
Advanced: How does the hydration equilibrium of dichloroacetaldehyde influence its reactivity in glutathione conjugation studies?
Answer:
¹H-NMR experiments revealed an equilibrium constant (K = 14 ± 2 M⁻¹) between dichloroacetaldehyde hydrate and its glutathione adduct, S-(2,2-dichloro-1-hydroxy)ethylglutathione . This low K value implies:
- Limited Adduct Formation: Physiological glutathione concentrations (1–10 mM) are insufficient for significant conjugation.
- Alternative Pathways: Competing detoxification mechanisms (e.g., oxidation via cytochrome P450 ) likely dominate in vivo.
| Parameter | Value/Implication | Reference |
|---|---|---|
| Equilibrium Constant (K) | 14 ± 2 M⁻¹ (favors free aldehyde) | |
| Metabolic Relevance | Prioritize P450-mediated pathways |
Advanced: What strategies address contradictory data on dichloroacetaldehyde hydrate’s environmental mobility?
Answer:
Discrepancies between predicted soil mobility (Koc = 4.3, suggesting high mobility ) and limited experimental data require:
QSAR Modeling: Validate computational predictions using molecular connectivity indices .
Isotopic Tracing: Synthesize ¹³C-labeled analogs (e.g., for DDT derivatives ) to track environmental fate.
Column Leaching Studies: Test mobility in soils with varying organic matter content.
| Strategy | Application | Reference |
|---|---|---|
| ¹³C-Labeled Tracers | Quantify transport pathways | |
| QSAR Validation | Refine Koc predictions |
Basic: How can researchers minimize impurities during the synthesis of dichloroacetaldehyde hydrate?
Answer:
Key impurities (e.g., chloroform, phosgene ) arise during chloral production. Mitigation strategies include:
- Distillation: Fractional distillation under reduced pressure to isolate dichloroacetaldehyde .
- Reaction Monitoring: Use gas chromatography-mass spectrometry (GC-MS) to detect byproducts.
| Impurity | Removal Method | Reference |
|---|---|---|
| Chloroform | Low-temperature distillation | |
| Phosgene | Scrubbers with alkaline solutions |
Advanced: What experimental designs resolve uncertainties in dichloroacetaldehyde hydrate’s metabolic pathways?
Answer:
To clarify its role in 1,1-dichloroethylene metabolism:
In Vitro Microsomal Assays: Use hepatic microsomes to quantify cytochrome P450-mediated oxidation .
Isotope-Labeling: Track ¹³C-dichloroacetaldehyde hydrate in rodent models to identify urinary metabolites.
| Experimental Model | Key Insight | Reference |
|---|---|---|
| Hepatic Microsomes | Confirms P450 involvement | |
| Isotopic Studies | Maps detoxification pathways |
Basic: What are the optimal storage conditions to ensure dichloroacetaldehyde hydrate’s stability?
Answer:
Store in airtight containers at 4°C in a dry, ventilated environment to prevent hydrolysis or oxidation . Avoid contact with strong oxidizers (e.g., peroxides) .
| Condition | Recommendation | Reference |
|---|---|---|
| Temperature | 2–8°C (refrigerated) | |
| Compatibility | Isolate from oxidizers |
Advanced: How can computational tools improve hazard prediction for dichloroacetaldehyde hydrate?
Answer:
Leverage in silico platforms for:
- Toxicity Prediction: Apply OECD QSAR Toolbox to estimate mutagenicity .
- Environmental Fate Modeling: Use EPI Suite to simulate biodegradation half-lives .
| Tool | Output | Reference |
|---|---|---|
| OECD QSAR Toolbox | Mutagenicity risk stratification | |
| EPI Suite | Estimates soil/water partitioning |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
